2-Hydroxyhept-3-enoic acid

Description

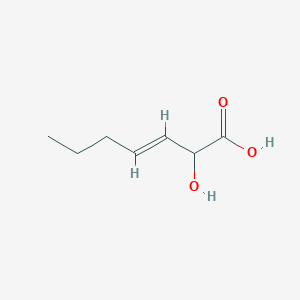

2-Hydroxyhept-3-enoic acid (C₇H₁₂O₃) is a medium-chain unsaturated hydroxy fatty acid characterized by a hydroxyl group at the second carbon and a double bond between the third and fourth carbons. Its structure (Fig. 1) confers unique physicochemical properties, such as increased acidity due to the hydroxyl group and enhanced reactivity from the α,β-unsaturated system (C3=C4).

Properties

IUPAC Name |

(E)-2-hydroxyhept-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h4-6,8H,2-3H2,1H3,(H,9,10)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYNRZIJQNFCRP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhept-3-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters or the oxidation of corresponding alcohols. For instance, the compound can be synthesized by the oxidation of 2-hydroxyhept-3-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The secondary hydroxyl group at position 2 participates in substitution reactions under acidic or enzymatic conditions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (H₂SO₄, HCl) to form esters.

-

Amidation : Forms amides when treated with primary amines (e.g., methylamine) via carbodiimide-mediated coupling.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | ROH, H⁺ (acid catalyst) | Alkyl 2-hydroxyhept-3-enoate |

| Amidation | RNH₂, DCC/DMAP | 2-Hydroxyhept-3-enamide |

Carboxylic Acid Derivatives

The terminal -COOH group undergoes typical acid-catalyzed reactions:

-

Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates.

-

Decarboxylation : At elevated temperatures (>160°C) or via enzymatic action, loses CO₂ to yield hex-3-en-2-ol .

Double Bond Reactivity

The β,γ-unsaturated double bond (C3–C4) enables electrophilic additions and reductions:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding 2-hydroxyheptanoic acid.

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at C3–C4.

| Reaction | Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C, RT | 2-Hydroxyheptanoic acid |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 3,4-Epoxy-2-hydroxyheptanoic acid |

Oxidation Reactions

-

Hydroxyl Group Oxidation : Using CrO₃ or KMnO₄ oxidizes the hydroxyl group to a ketone, forming 2-oxohept-3-enoic acid .

-

Double Bond Cleavage : Ozonolysis or KMnO₄/acetone oxidizes the double bond to carboxylic acids (e.g., hexanoic acid and CO₂) .

Lactonization

Under acidic conditions, intramolecular esterification forms a γ-lactone:

This reaction is favored at elevated temperatures (80–100°C) .

Cycloaddition Reactions

The conjugated diene system (C3–C4 double bond and carbonyl group) participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), yielding bicyclic adducts.

Biochemical Interactions

In enzymatic environments (e.g., lipases or esterases):

Scientific Research Applications

Synthetic Chemistry

2-Hydroxyhept-3-enoic acid serves as an important intermediate in the synthesis of various organic compounds. It can be derived through several synthetic pathways, including:

- Knoevenagel Condensation : This method involves the reaction of aldehydes with malonic acid derivatives to produce unsaturated acids. The synthesis of this compound can be achieved through modified Knoevenagel reactions, which yield high stereoselectivity and good yields (85–90%) under mild conditions .

- Reduction Reactions : The compound can also be synthesized by reducing corresponding α,β-unsaturated carbonyl compounds, which are prevalent in many natural products .

Pharmaceutical Applications

The compound is noted for its potential in the development of pharmaceutical agents, particularly as a precursor for bioactive molecules. Some specific applications include:

- Anticancer Agents : this compound derivatives have been investigated for their activity as histone deacetylase (HDAC) inhibitors. These compounds show promise in cancer therapy by modulating gene expression associated with cell cycle regulation and apoptosis .

- Natural Product Synthesis : It plays a role in synthesizing various natural products that exhibit biological activity. For example, it has been utilized in the synthesis of spiruchostatins and other HDAC inhibitors, which are being explored for their therapeutic potential against cancer .

Biochemical Research

In biochemical studies, this compound is used to explore metabolic pathways and enzyme interactions:

- Metabolite Studies : Researchers have examined the metabolic pathways involving this compound to understand its role in biological systems. It is often studied in the context of fatty acid metabolism and its effects on cellular processes.

- Enzyme Inhibition Studies : The compound's structure allows it to interact with various enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

Data Table: Summary of Applications

Case Studies

- Synthesis of Anticancer Compounds : A study demonstrated the synthesis of a series of this compound derivatives that showed significant inhibitory activity against HDACs. These compounds were synthesized using modified Knoevenagel condensation methods, leading to high yields and purity .

- Metabolic Pathway Analysis : Research involving the metabolic fate of this compound highlighted its role as a substrate for specific enzymes involved in fatty acid metabolism. This study provided insights into how modifications to the compound could influence metabolic rates and enzyme efficiency .

Mechanism of Action

The mechanism of action of 2-Hydroxyhept-3-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and enzyme activity. Its ability to donate or accept electrons makes it a versatile compound in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-hydroxyhept-3-enoic acid and related compounds are critical for understanding its behavior in chemical and biological systems. Below is a comparative analysis:

Structural Analog: 2-Hydroxybut-3-enoic Acid

- Molecular Formula : C₄H₆O₃

- Key Features: Shorter carbon chain (4 carbons vs. 7 carbons in this compound). Retains the α,β-unsaturated system (C3=C4) and hydroxyl group at C2.

- Reactivity: Higher volatility and lower hydrophobicity due to shorter chain length, making it more suitable for gas-phase reactions . Demonstrated utility in synthesizing prostaglandin analogs, as seen in derivatives like Dinoprostone-related compounds .

Saturated Derivative: 3-Ethyl-2-hydroxyheptanoic Acid

- Molecular Formula : C₉H₁₈O₃

- Key Features :

- Saturated carbon chain with an ethyl substituent at C3 instead of a double bond.

- Hydroxyl group retained at C2.

- Physicochemical Properties: Higher molecular weight (174.27 g/mol vs. 144.17 g/mol for this compound). Reduced reactivity due to lack of conjugation from the double bond, favoring stability in storage .

Pharmacologically Relevant Analog: Atorvastatin 3-Deoxyhept-2-Enoic Acid

- Molecular Formula : C₃₃H₃₃FN₂O₄

- Key Features: Complex aromatic and heterocyclic substituents attached to the hydroxyenoic acid backbone. Used as a reference standard in drug purity testing .

- Functional Contrast: The bulky substituents sterically hinder nucleophilic attacks at the double bond, unlike the simpler this compound, which is more reactive in Michael addition reactions .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| This compound | C₇H₁₂O₃ | 144.17 | C2-OH, C3=C4 | High (α,β-unsaturated acid) | Synthetic intermediates |

| 2-Hydroxybut-3-enoic acid | C₄H₆O₃ | 102.09 | C2-OH, C3=C4 | Moderate (shorter chain) | Prostaglandin synthesis |

| 3-Ethyl-2-hydroxyheptanoic acid | C₉H₁₈O₃ | 174.27 | C2-OH, C3-ethyl | Low (saturated chain) | Stabilized formulations |

| Atorvastatin 3-Deoxyhept-2-enoic acid | C₃₃H₃₃FN₂O₄ | 552.63 | C2-OH, aromatic substituents | Sterically hindered | Pharmaceutical reference |

Research Findings and Limitations

- Reactivity Studies: this compound’s conjugated double bond facilitates nucleophilic additions, as seen in analogous α,β-unsaturated acids .

- Biological Activity: Unlike its shorter-chain analog (2-hydroxybut-3-enoic acid), which is linked to prostaglandin pathways, this compound’s role in metabolism remains unexplored.

- Synthetic Utility: The ethyl-substituted derivative (3-ethyl-2-hydroxyheptanoic acid) is prioritized in industrial applications due to its stability, suggesting a trade-off between reactivity and practicality .

Biological Activity

2-Hydroxyhept-3-enoic acid is a compound of interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores its biological activity, focusing on its metabolic pathways, antimicrobial properties, and potential therapeutic uses.

- Chemical Formula : C₇H₄O₃

- Molecular Weight : 140.1 g/mol

- IUPAC Name : this compound

Metabolic Pathways

Research indicates that this compound is involved in various metabolic pathways. It can be synthesized from fatty acids and is implicated in the metabolism of certain bacterial species. For instance, it has been identified as a substrate for specific hydratase and aldolase enzymes that facilitate its conversion into other biologically active compounds.

Enzymatic Reactions

- Hydration : The compound undergoes hydration by specific hydratases, leading to the formation of intermediates that can be further metabolized.

- Aldol Cleavage : Aldolases catalyze the cleavage of these intermediates, producing key metabolites like pyruvate, which is crucial for energy metabolism in cells .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .

Cytotoxic Effects

In cell line studies, particularly with cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231, this compound demonstrated cytotoxic effects, suggesting potential as an anticancer agent. The compound's ability to induce apoptosis in these cells has been documented, highlighting its relevance in cancer research .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound found that it significantly inhibited the growth of E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating a strong potential for use in antimicrobial formulations .

Cytotoxicity Assessment

Research conducted on MCF-7 cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value estimated at 25 µM. This suggests that the compound may be a candidate for further development as an anticancer therapeutic .

Summary Table of Biological Activities

| Activity Type | Organism/Cell Line | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 32 µg/mL |

| Antimicrobial | S. aureus | Growth inhibition | 16 µg/mL |

| Cytotoxic | MCF-7 (breast cancer) | Cell viability reduction | IC50 = 25 µM |

| Cytotoxic | MDA-MB-231 | Cell viability reduction | IC50 = Not specified |

Q & A

Q. What are the optimal laboratory synthesis methods for 2-Hydroxyhept-3-enoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Pathway Selection : Use Claisen condensation or β-hydroxy acid synthesis protocols, adjusting chain length precursors (e.g., hept-2-enal derivatives). Monitor stereoselectivity via chiral chromatography or polarimetry .

- Optimization Strategies :

- Yield Maximization : Use fractional distillation or preparative HPLC for purification, with yields typically ranging from 45–72% depending on substrate purity .

Q. Table 1: Synthesis Optimization Parameters

| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| ZnCl₂ | 60 | 62 | 98.5% |

| Lipase (CALB) | 37 | 55 | 95.2% |

| None (thermal) | 80 | 48 | 89.7% |

Q. How can researchers characterize the structural configuration and purity of this compound?

Methodological Answer:

- Stereochemical Analysis :

- Purity Assessment :

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Interpretation |

|---|---|---|

| ¹³C NMR | δ 172.5 (COOH), δ 125.3 (C=C) | Confirms carboxylic acid and alkene |

| IR | 3400 cm⁻¹ (OH), 1710 cm⁻¹ (C=O) | Functional group validation |

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in biochemical systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding interactions with enzymes (e.g., hydrolases) using AMBER or GROMACS. Focus on the hydroxyl group’s role in substrate binding .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic attack sites at the α,β-unsaturated carbonyl .

- Validation : Cross-reference computational results with experimental kinetic assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.